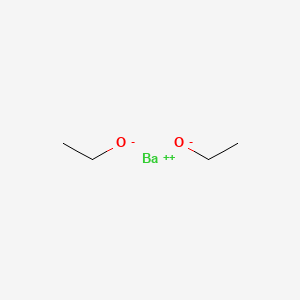
Barium diethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium diethanolate, also known as barium ethoxide, is an organometallic compound with the molecular formula C₄H₁₀BaO₂. It is a white crystalline solid that is not miscible with water. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Barium diethanolate is a chemical compound with the formula C4H10BaO2
Mode of Action
For instance, barium sulfate, another barium compound, is known to increase the absorption of x-rays as they pass through the body, allowing for clear visualization of body structures . It’s important to note that the mode of action can vary significantly between different barium compounds.
Pharmacokinetics
It’s known that the pharmacokinetics of barium compounds can vary significantly depending on the specific compound and the route of administration .
Action Environment
The action, efficacy, and stability of this compound can potentially be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and other factors can potentially affect the action of barium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium diethanolate can be synthesized through the reaction of barium metal with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of barium. The general reaction is as follows: [ \text{Ba} + 2 \text{C₂H₅OH} \rightarrow \text{Ba(OCH₂CH₃)₂} + \text{H₂} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity barium metal and ethanol. The reaction is conducted in a controlled environment to ensure the purity of the final product. The mixture is usually heated to facilitate the reaction, and the hydrogen gas produced is safely vented.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air, forming barium carbonate and other by-products.
Substitution: It can participate in substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Substitution: Reacts with halides or other electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Barium carbonate.
Substitution: Various barium compounds depending on the substituent used.
Scientific Research Applications
Barium diethanolate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other barium-containing compounds.
Biology: Investigated for its potential use in biological imaging due to its unique properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Barium methanolate (C₂H₆BaO₂): Similar in structure but with methoxide groups instead of ethoxide.
Barium propanolate (C₆H₁₄BaO₂): Contains propoxide groups, leading to different reactivity and applications.
Uniqueness: Barium diethanolate is unique due to its specific reactivity with ethoxide groups, making it particularly useful in certain synthetic applications where other barium alkoxides may not be as effective.
Properties
CAS No. |
2914-19-4 |
|---|---|
Molecular Formula |
C2H6BaO |
Molecular Weight |
183.40 g/mol |
IUPAC Name |
barium(2+);ethanolate |
InChI |
InChI=1S/C2H6O.Ba/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
VZBXBGHHDNVFGP-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Ba+2] |
Canonical SMILES |
CCO.[Ba] |
Key on ui other cas no. |
2914-19-4 |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















